molecular formula C28H25Cl2NO5 B301946 (9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301946
M. Wt: 526.4 g/mol
InChI Key: ZFFRPJRORJAKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, commonly known as CCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCB belongs to the class of acridine derivatives and has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of CCB is not fully understood, but it is believed to act through multiple pathways. CCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, CCB has been found to inhibit the activity of the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in inflammation. CCB has also been shown to modulate the activity of various neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CCB has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in inflammation. CCB has also been shown to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders. Additionally, CCB has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a viable candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of CCB is its broad spectrum of activity against various diseases, making it a potential candidate for the development of multi-targeted therapies. Additionally, CCB has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a viable candidate for further drug development. However, one of the major limitations of CCB is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on CCB. One of the major areas of interest is the development of CCB-based multi-targeted therapies for the treatment of cancer and inflammation. Additionally, the potential use of CCB in the treatment of neurodegenerative disorders such as Alzheimer's disease needs to be further explored. Further studies are also needed to evaluate the potential toxicity of CCB and to optimize its pharmacokinetic properties for further drug development.

Synthesis Methods

The synthesis of CCB involves several steps, including the condensation of 2-chlorobenzaldehyde with 5-chloro-2-hydroxybenzoic acid to form the intermediate compound 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. This intermediate is then reacted with 1,2,3,4-tetrahydroacridin-9-one in the presence of a catalyst to form the final product, CCB. The synthesis of CCB has been optimized to improve the yield and purity of the compound, making it a viable candidate for further research.

Scientific Research Applications

CCB has been extensively studied for its potential therapeutic applications. Research has shown that CCB exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CCB has also been found to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCB has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molecular Formula

C28H25Cl2NO5

Molecular Weight

526.4 g/mol

IUPAC Name

2-[9-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C28H25Cl2NO5/c29-17-9-7-16(8-10-17)15-36-24-12-11-18(30)13-19(24)26-27-20(3-1-5-22(27)32)31(14-25(34)35)21-4-2-6-23(33)28(21)26/h7-13,26H,1-6,14-15H2,(H,34,35)

InChI Key

ZFFRPJRORJAKTO-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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